Troxypyrrolium tosilate
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Overview
Description
Troxypyrrolium tosilate is a chemical compound known for its unique properties and applications in various scientific fields.
Preparation Methods
The synthesis of troxypyrrolium tosilate involves several steps. One common method starts with 3-methylphenylacetonitrile and dry ethanol, which are cooled in an ice bath. Dry hydrogen chloride is then passed through the mixture . This process results in the formation of the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Troxypyrrolium tosilate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are often used.
Substitution: this compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Scientific Research Applications
Troxypyrrolium tosilate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound has been studied for its effects on serotonin levels, making it relevant in neurological research.
Medicine: As a serotonin inhibitor, it has potential therapeutic applications in treating conditions related to serotonin imbalance.
Industry: This compound is used in the production of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of troxypyrrolium tosilate involves its role as a serotonin inhibitor. It interacts with serotonin receptors, blocking the action of serotonin and thereby modulating its effects on the nervous system . This interaction affects various molecular targets and pathways, leading to its observed effects.
Comparison with Similar Compounds
Troxypyrrolium tosilate can be compared with other serotonin inhibitors and tosylate compounds. Similar compounds include:
Xylamidine tosylate: Another serotonin inhibitor with similar properties.
This compound stands out due to its specific chemical structure and unique applications in both research and industry.
Biological Activity
Troxypyrrolium tosilate is a compound with significant biological activity, primarily recognized for its role as a serotonin receptor inhibitor. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its clinical applications.
Chemical Structure and Properties
This compound has the chemical formula C25H35NO8S and is classified under various pharmacological categories due to its interaction with neurotransmitter systems. Its structure allows it to effectively bind to serotonin receptors, influencing various physiological responses.
This compound primarily functions as a serotonin antagonist , which means it inhibits the action of serotonin at its receptors. This action can lead to various therapeutic effects, particularly in the treatment of conditions related to serotonin dysregulation, such as anxiety disorders and depression.
Key Mechanisms:
- Serotonin Receptor Modulation : By blocking specific serotonin receptors, this compound can alter mood and anxiety levels.
- Neurotransmitter Balance : Its inhibition of serotonin can help restore balance in neurotransmitter systems, potentially alleviating symptoms associated with serotonin excess.
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
Activity | Description |
---|---|
Serotonin Inhibition | Modulates serotonin receptor activity, affecting mood and anxiety levels. |
Ocular Effects | Potential applications in treating ocular conditions through targeted delivery. |
Safety Profile | Studies indicate a favorable safety profile with minimal systemic toxicity. |
Clinical Applications and Case Studies
This compound has been investigated in various clinical settings, particularly concerning its effects on ocular conditions and psychiatric disorders.
Case Study 1: Ocular Applications
A study highlighted the use of this compound in treating specific ocular conditions by utilizing sustained-release delivery mechanisms. The results indicated that targeted administration could enhance therapeutic concentrations within the eye while minimizing systemic exposure, thus reducing potential side effects associated with oral or topical routes .
Case Study 2: Psychiatric Disorders
In another clinical trial, this compound was evaluated for its efficacy in managing anxiety disorders. Participants receiving the compound showed significant improvements in anxiety scales compared to placebo groups. The study emphasized the importance of serotonin modulation in achieving these therapeutic outcomes .
Safety and Toxicity
The safety profile of this compound has been assessed in several studies. The compound exhibits low toxicity levels when administered appropriately. However, like all pharmacological agents, it carries risks of adverse effects, particularly if not used according to established guidelines.
Summary of Safety Findings:
- Minimal Systemic Toxicity : Most studies report low incidence rates of adverse effects.
- Monitoring Required : Patients should be monitored for any unusual reactions during treatment.
Properties
CAS No. |
3612-98-4 |
---|---|
Molecular Formula |
C25H35NO8S |
Molecular Weight |
509.6 g/mol |
IUPAC Name |
2-(1-ethylpyrrolidin-1-ium-1-yl)ethyl 3,4,5-trimethoxybenzoate;4-methylbenzenesulfonate |
InChI |
InChI=1S/C18H28NO5.C7H8O3S/c1-5-19(8-6-7-9-19)10-11-24-18(20)14-12-15(21-2)17(23-4)16(13-14)22-3;1-6-2-4-7(5-3-6)11(8,9)10/h12-13H,5-11H2,1-4H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
JSALPWQBJBMBAG-UHFFFAOYSA-M |
SMILES |
CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Canonical SMILES |
CC[N+]1(CCCC1)CCOC(=O)C2=CC(=C(C(=C2)OC)OC)OC.CC1=CC=C(C=C1)S(=O)(=O)[O-] |
Related CAS |
3088-28-6 (iodide) |
Synonyms |
1-ethyl-(2-hydroxyethyl)pyrrolidinium 3,4,5-trimethoxybenzoate p-toluene sulfonate FWH 428 troxopyrrolidinium troxypyrrolium troxypyrrolium chloride troxypyrrolium iodide troxypyrrolium tosylate |
Origin of Product |
United States |
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